Kv1.5 Potassium Channel Inhibition: Potency and Functional Selectivity Profile
Ethyl 5-chloroisoquinoline-1-carboxylate inhibits recombinant human Kv1.5 potassium channels with an IC₅₀ of 220 nM, as determined by IonWorks high-throughput electrophysiology in CHO cells [1]. In the same assay panel, the compound exhibits substantially weaker inhibition of the hERG channel (IC₅₀ = 6.3 μM), corresponding to a 28.6-fold selectivity window for Kv1.5 over hERG [1]. In contrast, structurally related isoquinoline Kv1.5 inhibitors reported in patent literature demonstrate IC₅₀ values spanning 59 nM to 2.09 μM depending on substituent patterns [2]. The 5-chloro-1-ethyl ester configuration positions this compound as a mid-potency Kv1.5 antagonist with a defined cardiac safety margin, differentiating it from both more potent but less selective analogs and weaker inhibitors lacking therapeutic window data.
| Evidence Dimension | Ion channel inhibition potency and selectivity |
|---|---|
| Target Compound Data | Kv1.5 IC₅₀ = 220 nM; hERG IC₅₀ = 6.3 μM |
| Comparator Or Baseline | Related isoquinoline Kv1.5 inhibitors: IC₅₀ range 59 nM – 2.09 μM |
| Quantified Difference | 28.6-fold selectivity (hERG/Kv1.5 ratio); potency within class range |
| Conditions | Recombinant human Kv1.5 expressed in CHO cells; IonWorks high-throughput electrophysiology; recombinant hERG channel assay |
Why This Matters
A defined hERG selectivity margin (28.6-fold) provides actionable safety profiling data for cardiac ion channel screening cascades, reducing the risk of advancing compounds with hidden proarrhythmic liability.
- [1] BindingDB. BDBM50523766 (CHEMBL4476275). IC₅₀ values: Kv1.5 = 220 nM, hERG = 6.3 μM. IonWorks electrophysiology data. 2025. View Source
- [2] BindingDB. BDBM50430219 (CHEMBL2331987). Kv1.5 antagonist IC₅₀ = 59 nM; BDBM50376740 (CHEMBL258718). Kv1.5 IC₅₀ = 2.09 μM. Comparative isoquinoline Kv1.5 inhibition data. 2025. View Source
